Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]-
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Overview
Description
Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]- is a chemical compound with the molecular formula C14H15NO3S2 It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a complex substituent containing a 4-methylphenyl group, a sulfonyl group, and a 3-thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]- typically involves multiple steps. One common method includes the following steps:
Formation of the Sulfonyl Chloride Intermediate: The synthesis begins with the reaction of 4-methylbenzenesulfonyl chloride with a suitable nucleophile to form the sulfonyl chloride intermediate.
Thienylmethylation: The sulfonyl chloride intermediate is then reacted with 3-thienylmethylamine to introduce the thienylmethyl group.
Formylation: Finally, the formylation step involves the reaction of the thienylmethylated intermediate with formamide under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Formamide, N-[(4-methylphenyl)sulfonylmethyl]-: This compound is similar but lacks the thienylmethyl group.
Formamide, N-[[(4-methylphenyl)sulfonyl]-2-thienylmethyl]-: This compound has a similar structure but with a different position of the thienyl group.
Uniqueness
Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]- is unique due to the presence of both the 4-methylphenyl and 3-thienylmethyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
185243-98-5 |
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Molecular Formula |
C13H13NO3S2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)sulfonyl-thiophen-3-ylmethyl]formamide |
InChI |
InChI=1S/C13H13NO3S2/c1-10-2-4-12(5-3-10)19(16,17)13(14-9-15)11-6-7-18-8-11/h2-9,13H,1H3,(H,14,15) |
InChI Key |
COPXGHRIQDWPJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CSC=C2)NC=O |
Origin of Product |
United States |
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